

# Comparative analysis of Pifazin and its derivatives

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## Compound of Interest

Compound Name: Pifazin

Cat. No.: B1205481

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## A Comparative Analysis of Bioactive Piperazine Derivatives

Disclaimer: The term "**Pifazin**" did not correspond to a specific, identifiable compound in the scientific literature search. This guide therefore provides a comparative analysis of bioactive derivatives of piperazine, a core chemical scaffold found in numerous pharmaceuticals and research compounds, which is likely the intended subject of inquiry.

This guide offers a comparative overview of various piperazine derivatives, focusing on their performance in key biological assays. The data presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, infectious diseases, and medicinal chemistry.

## Introduction to Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple scaffold is a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and its ability to impart favorable pharmacokinetic properties. Derivatives of piperazine have been successfully developed into a wide range of therapeutic agents, including anthelmintics, antihistamines, antipsychotics, and, more recently, targeted anticancer agents. Their biological activity is highly dependent on the nature and position of substituents on the piperazine ring. This analysis focuses on derivatives exhibiting antimicrobial and anticancer activities.

## Comparative Biological Activity

The following tables summarize the quantitative biological activity of selected piperazine derivatives from various studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

### Table 1: Antifungal Activity of Piperazine Derivatives

Compound ID	Fungal Strain	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Derivative 1d	Candida albicans 14053	0.25	Fluconazole (FCZ)	>64
Derivative 1i	Candida albicans 14053	0.25	Fluconazole (FCZ)	>64
Derivative 1j	Microsporum gypseum	0.25	Fluconazole (FCZ)	32
Derivative 1k	Microsporum gypseum	0.25	Fluconazole (FCZ)	32
KTZ-1	Candida albicans	- (Active)	Ketoconazole	-

\*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. Data synthesized from multiple sources for illustrative comparison.[\[1\]](#)

### Table 2: Antibacterial Activity of Phenothiazine-Piperazine Derivatives

Compound ID	Bacterial Strain	Zone of Inhibition (mm)	MIC (mg/L)	Reference Compound
Compound V	Staphylococcus aureus	-	-	Streptomycin
(S)-JBC 1847	S. aureus (MRSA)	-	0.125 - 1	Vancomycin
Thioridazine	S. aureus	-	18	-

Data compiled from studies on phenothiazine-piperazine hybrids, a class of potent antibacterial agents.[2][3][4] Note that some studies report activity via zone of inhibition while others use MIC.

**Table 3: Anticancer Activity (VEGFR-2 Inhibition) of Piperazine Derivatives**

Compound ID	Assay	IC50 (μM)	Reference Compound	IC50 (μM)
Derivative 53b	VEGFR-2 Kinase	0.0054	Sorafenib	0.090
Derivative 53c	VEGFR-2 Kinase	0.0056	Sorafenib	0.090
Derivative 28b	VEGFR-2 Kinase	0.008	Pazopanib	0.010
Derivative 31a	VEGFR-2 Kinase	0.009	Pazopanib	0.010
Derivative 91e	VEGFR-2 Kinase	0.61	Sorafenib	0.19

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency as a VEGFR-2 inhibitor.[5]

## Experimental Protocols

## Antifungal Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

- **Preparation of Fungal Inoculum:** Fungal strains (e.g., *Candida albicans*) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in growth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL.
- **Compound Dilution:** The test compounds (piperazine derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the growth medium to achieve the desired final concentration range.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing medium only (negative control), and medium with the fungal inoculum (positive growth control) are included. The plates are incubated at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 80% reduction) compared to the positive growth control.<sup>[1]</sup> This can be assessed visually or by using a spectrophotometric plate reader.

## In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

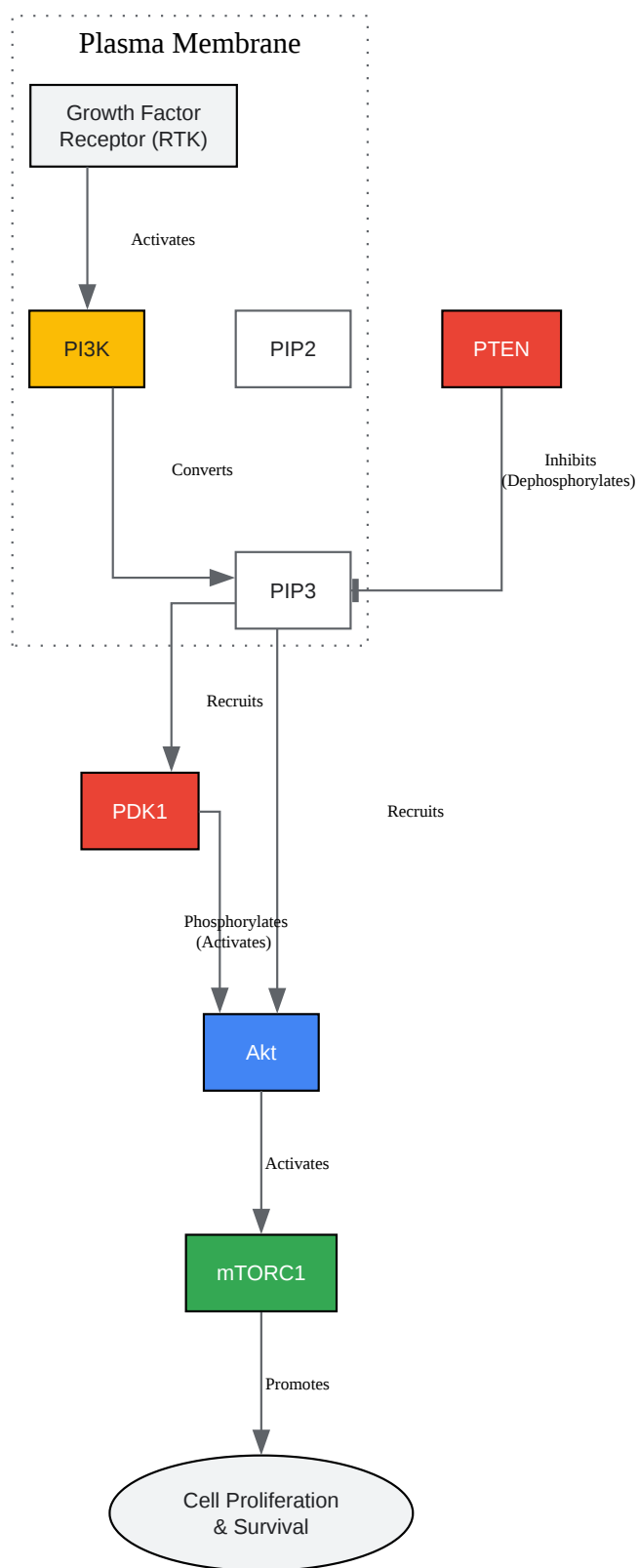
- **Reagents and Plate Setup:** The assay is performed in a 96-well plate. Reagents include recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly (Glu, Tyr) 4:1 peptide), ATP, and an assay buffer.

- **Compound Preparation:** Test compounds are serially diluted in buffer (containing a small percentage of DMSO) to various concentrations.
- **Kinase Reaction:** The VEGFR-2 enzyme is added to the wells containing the diluted test compounds and incubated for a short period (e.g., 10-20 minutes) at room temperature to allow for compound binding. The kinase reaction is initiated by adding a mixture of the substrate and ATP. The plate is then incubated at 30°C for 30-60 minutes to allow for phosphorylation of the substrate by the enzyme.
- **Signal Detection:** After incubation, a detection reagent is added to quantify the amount of ATP remaining in the well. A common method is the Kinase-Glo® assay, which uses a luciferase enzyme to generate a luminescent signal from ATP. The amount of ATP consumed is inversely proportional to the kinase activity.
- **Data Analysis:** The luminescence is measured using a microplate reader. The inhibitory activity of the test compound is calculated as a percentage of the activity of a control sample (containing enzyme but no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[\[6\]](#)[\[7\]](#)

## Signaling Pathways and Workflows

### PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. It is frequently dysregulated in cancer, making it a key target for anticancer therapies. Some piperazine derivatives exert their effects by modulating this pathway.

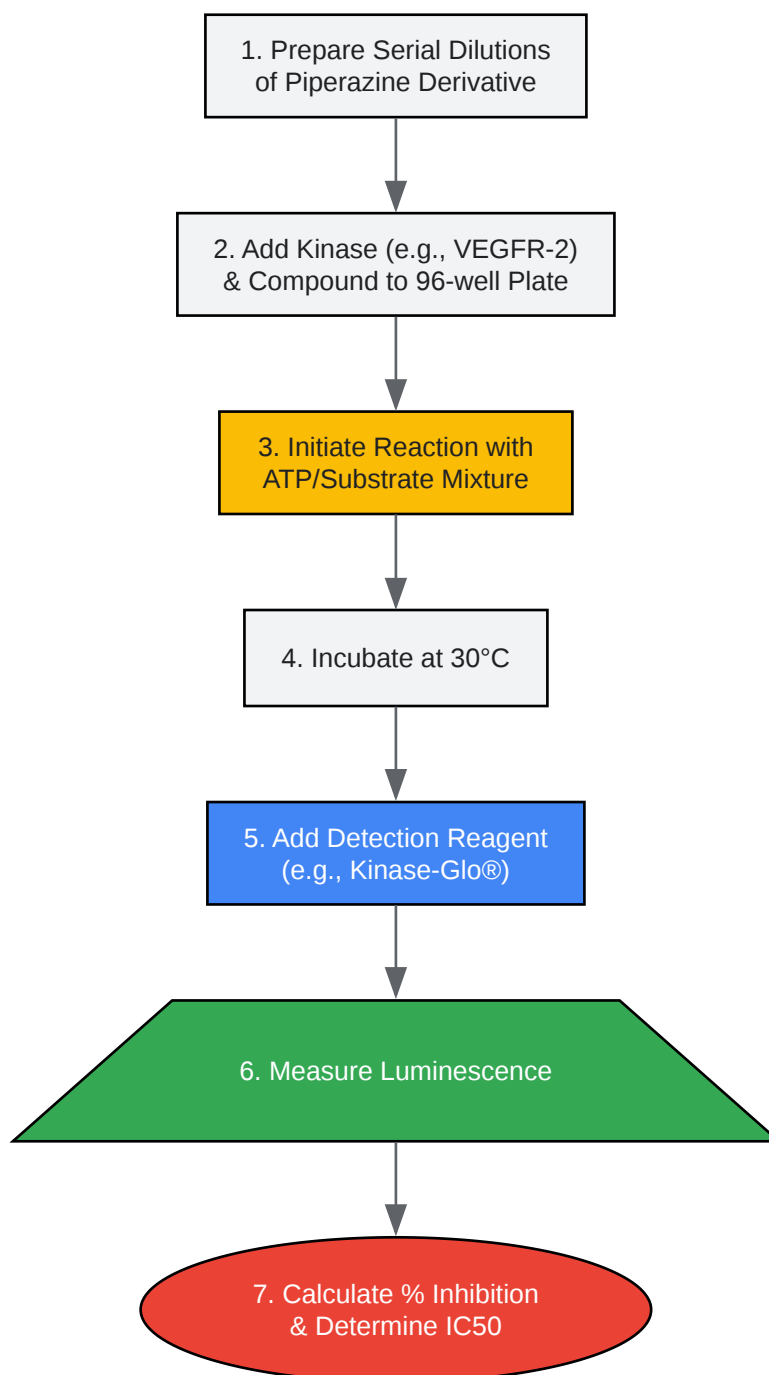


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Caption: The PI3K/Akt signaling cascade, a key regulator of cell survival.

## Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC<sub>50</sub> of a compound against a target kinase like VEGFR-2.



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Caption: Workflow for an in vitro kinase inhibition assay.

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